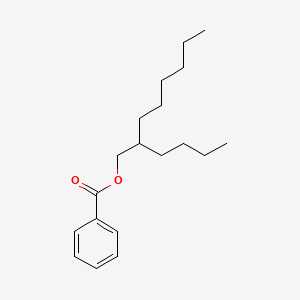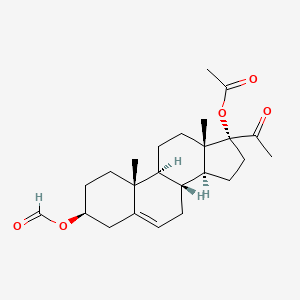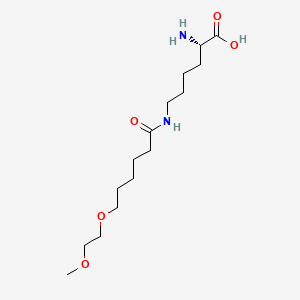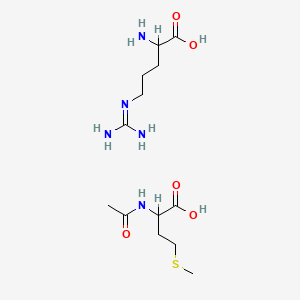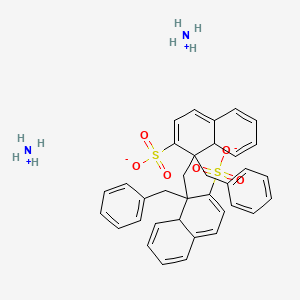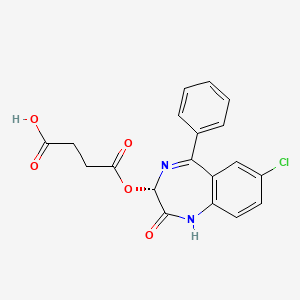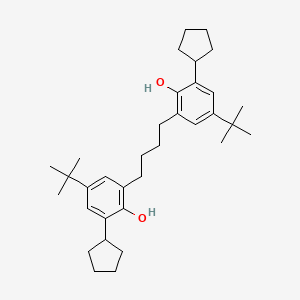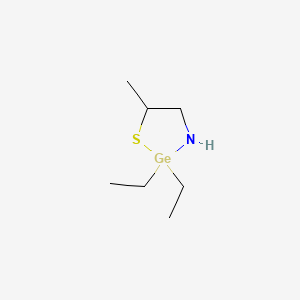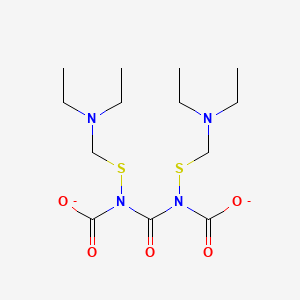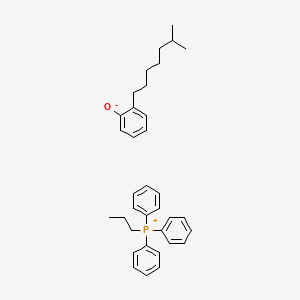
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium is a compound with a complex structure that combines a phenolate group with a triphenylphosphanium moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, affecting their function. The triphenylphosphanium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets, such as mitochondria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphonium derivatives: Compounds like triphenylmethylphosphonium and triphenylethylphosphonium share similar structural features.
Phenolate derivatives: Compounds such as 2-(6-methylheptyl)phenol and other alkylphenolates are structurally related.
Uniqueness
This dual functionality makes it a versatile compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
94481-64-8 |
|---|---|
Molekularformel |
C35H43OP |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2,18H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
ZNYUZIQARRQBDX-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
